molecular formula C14H18Cl3NO B13642810 6-(3,4-Dichlorophenyl)-1-(methoxymethyl)-3-azabicyclo[4.1.0]heptane hydrochloride

6-(3,4-Dichlorophenyl)-1-(methoxymethyl)-3-azabicyclo[4.1.0]heptane hydrochloride

Cat. No.: B13642810
M. Wt: 322.7 g/mol
InChI Key: VJFKOSXHZFGANG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(3,4-Dichlorophenyl)-1-(methoxymethyl)-3-azabicyclo[410]heptane hydrochloride is a synthetic compound known for its unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3,4-Dichlorophenyl)-1-(methoxymethyl)-3-azabicyclo[410]heptane hydrochloride typically involves multiple steps, starting with the preparation of the bicyclic core structure The reaction conditions often include the use of strong bases and specific solvents to facilitate the formation of the azabicyclo[410]heptane ring system

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

6-(3,4-Dichlorophenyl)-1-(methoxymethyl)-3-azabicyclo[4.1.0]heptane hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

6-(3,4-Dichlorophenyl)-1-(methoxymethyl)-3-azabicyclo[4.1.0]heptane hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as analgesic or anti-inflammatory effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-(3,4-Dichlorophenyl)-1-(methoxymethyl)-3-azabicyclo[4.1.0]heptane hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

  • 6-(3,4-Dichlorophenyl)-1-(methoxymethyl)-3-azabicyclo[4.1.0]heptane
  • 6-(3,4-Dichlorophenyl)-1-(hydroxymethyl)-3-azabicyclo[4.1.0]heptane
  • 6-(3,4-Dichlorophenyl)-1-(methyl)-3-azabicyclo[4.1.0]heptane

Uniqueness

Compared to similar compounds, 6-(3,4-Dichlorophenyl)-1-(methoxymethyl)-3-azabicyclo[410]heptane hydrochloride stands out due to its specific substitution pattern and the presence of the methoxymethyl group

Properties

Molecular Formula

C14H18Cl3NO

Molecular Weight

322.7 g/mol

IUPAC Name

6-(3,4-dichlorophenyl)-1-(methoxymethyl)-3-azabicyclo[4.1.0]heptane;hydrochloride

InChI

InChI=1S/C14H17Cl2NO.ClH/c1-18-9-13-7-14(13,4-5-17-8-13)10-2-3-11(15)12(16)6-10;/h2-3,6,17H,4-5,7-9H2,1H3;1H

InChI Key

VJFKOSXHZFGANG-UHFFFAOYSA-N

Canonical SMILES

COCC12CC1(CCNC2)C3=CC(=C(C=C3)Cl)Cl.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.